N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and ethoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The dichlorophenyl and ethoxyphenyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents for the introduction of chlorine atoms and ethylating agents for the ethoxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient and cost-effective production. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents, alkylating agents; reaction conditions vary depending on the specific substitution being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Investigated for its potential therapeutic properties. Research focuses on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- N-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1-piperazinecarboxamide
- N-(3,4-dichlorophenyl)-4-(2-butoxyphenyl)-1-piperazinecarboxamide
Uniqueness
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is unique due to the presence of both dichlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-2-26-18-6-4-3-5-17(18)23-9-11-24(12-10-23)19(25)22-14-7-8-15(20)16(21)13-14/h3-8,13H,2,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTJMAQUNHBVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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